2-(Cyclohexyloxy)nicotinonitrile
Overview
Description
This compound is known for its diverse range of applications in scientific experiments and pharmaceutical research. It is a yellow crystalline solid that is soluble in most organic solvents.
Preparation Methods
The synthesis of 2-(Cyclohexyloxy)nicotinonitrile typically involves the addition of nicotinic acid to cyclohexanol, followed by the addition of phosphorous oxychloride and then cyanide ion. Another method involves a three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . These methods yield the compound in fair to good yields .
Chemical Reactions Analysis
2-(Cyclohexyloxy)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the cyano group or the cyclohexyloxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-(Cyclohexyloxy)nicotinonitrile has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential therapeutic properties.
Agrochemical Research: The compound is studied for its potential use in agrochemicals.
Materials Science: It is used in the synthesis of materials with specific properties, such as fluorescent inks and security papers.
Mechanism of Action
The mechanism by which 2-(Cyclohexyloxy)nicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors to produce therapeutic effects. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of key cellular signaling pathways .
Comparison with Similar Compounds
2-(Cyclohexyloxy)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
- 2-(Cyclohexyloxy)pyridine
- 3-Cyano-2-cyclohexyloxypyridine
- Furo[2,3-b]pyridine derivatives These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its specific combination of the cyclohexyloxy and cyano groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-cyclohexyloxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMPGKGYTJRBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640897 | |
Record name | 2-(Cyclohexyloxy)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016812-22-8 | |
Record name | 2-(Cyclohexyloxy)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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